molecular formula C12H17N3O B13099977 8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane

8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B13099977
M. Wt: 219.28 g/mol
InChI Key: ZZUODXONNOWKGW-UHFFFAOYSA-N
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Description

8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a bicyclic structure with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: A related compound with a similar bicyclic structure but different functional groups.

    Pyrrolo[2,3-d]pyrimidine: Another similar compound with a pyrrole ring fused to a pyrimidine ring.

Uniqueness

8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

8-methyl-3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H17N3O/c1-15-9-3-4-10(15)8-11(7-9)16-12-13-5-2-6-14-12/h2,5-6,9-11H,3-4,7-8H2,1H3

InChI Key

ZZUODXONNOWKGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=CC=N3

Origin of Product

United States

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